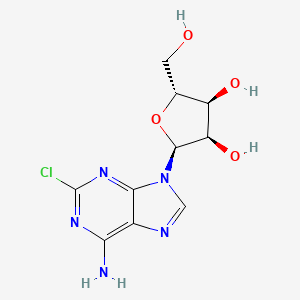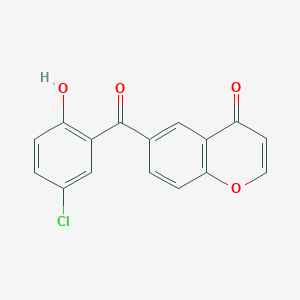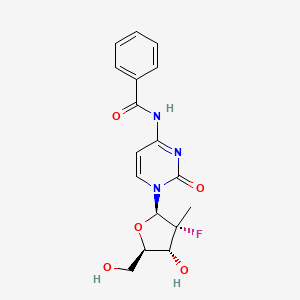
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)-3-méthyltétrahydrofuranne-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle tétrahydrofuranne fluoré, un groupe hydroxyméthyle et un groupe benzamide, ce qui en fait un sujet intéressant pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)-3-méthyltétrahydrofuranne-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide implique généralement plusieurs étapes, notamment la formation du cycle tétrahydrofuranne, la fluoration et la fixation subséquente du groupe benzamide. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la rentabilité et la scalabilité. Des techniques telles que la synthèse en écoulement continu et les réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)-3-méthyltétrahydrofuranne-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former des aldéhydes ou des acides carboxyliques.
Réduction : Le groupe carbonyle dans le cycle pyrimidinone peut être réduit pour former des alcools.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le pH et le choix du solvant jouent un rôle important dans la détermination du résultat de la réaction .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle peut produire des dérivés formyle ou carboxyle, tandis que la réduction du groupe carbonyle peut produire des alcools .
Applications de la recherche scientifique
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)-3-méthyltétrahydrofuranne-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, telles que le cancer et les infections virales.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)-3-méthyltétrahydrofuranne-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Applications De Recherche Scientifique
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxyméthyl)-3-méthoxytétrahydrofuranne-2-yl)-9H-purin-6-yl)benzamide : Partage une structure de cycle tétrahydrofuranne similaire mais diffère dans les groupes fonctionnels attachés.
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydrofuranne-2-yl)-5-(perfluorohexyle)pyrimidine-2,4(1H,3H)-dione : Contient un cycle pyrimidine similaire mais avec des substituants différents.
Unicité
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)-3-méthyltétrahydrofuranne-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui confère des propriétés chimiques et biologiques distinctes. Son cycle tétrahydrofuranne fluoré et son groupe benzamide en font un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C17H18FN3O5 |
|---|---|
Poids moléculaire |
363.34 g/mol |
Nom IUPAC |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C17H18FN3O5/c1-17(18)13(23)11(9-22)26-15(17)21-8-7-12(20-16(21)25)19-14(24)10-5-3-2-4-6-10/h2-8,11,13,15,22-23H,9H2,1H3,(H,19,20,24,25)/t11-,13-,15-,17-/m1/s1 |
Clé InChI |
FHQBHYHWKPVUEZ-WBMRYOJMSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)F |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)
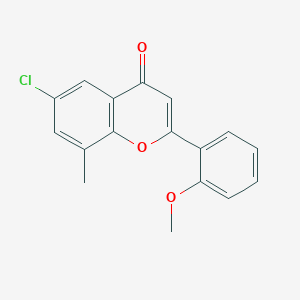

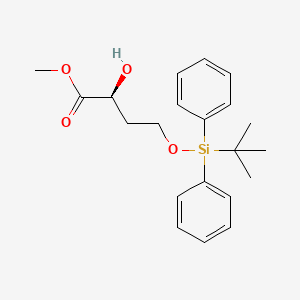

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)
![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)

![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
